molecular formula C12H24N2O2 B13876704 tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate

tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate

Cat. No.: B13876704
M. Wt: 228.33 g/mol
InChI Key: VDHYAKMKSFYILS-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclobutylamino group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. For example, tert-butyl carbamate can be reacted with cyclobutylamine in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

tert-Butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

tert-Butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    tert-Butyl carbamate: A simpler carbamate derivative used in organic synthesis.

    tert-Butyl N-[1-(ethylamino)propan-2-yl]carbamate: A structurally similar compound with an ethylamino group instead of a cyclobutylamino group.

    tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Another carbamate derivative with a hydroxymethyl group.

The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclobutylamino group, which may confer distinct chemical and biological properties compared to other carbamate derivatives .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-9(8-13-10-6-5-7-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)

InChI Key

VDHYAKMKSFYILS-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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